3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one
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Overview
Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the oxazole ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors such as 3,5-dimethyl-2-nitrobenzaldehyde and an amine under acidic conditions.
Synthesis of the azetidine ring: The azetidine ring can be formed through the reaction of a suitable amine with an epoxide or a halide under basic conditions.
Coupling of the oxazole and azetidine rings: The oxazole and azetidine rings can be coupled using a suitable linker such as a propanone derivative under catalytic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and polymers.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoate
- {2- [3- (3,5-Dimethyl-1,2-oxazol-4-yl)-1-propyn-1-yl]phenyl}boronic acid
Uniqueness
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one is unique due to its combination of an oxazole ring, a pyridine ring, and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H21N3O3 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]propan-1-one |
InChI |
InChI=1S/C17H21N3O3/c1-11-8-14(6-7-18-11)22-15-9-20(10-15)17(21)5-4-16-12(2)19-23-13(16)3/h6-8,15H,4-5,9-10H2,1-3H3 |
InChI Key |
ZPZPEFJLKJYEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)CCC3=C(ON=C3C)C |
Origin of Product |
United States |
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